molecular formula C19H27N3O2S B2616402 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine CAS No. 1396887-50-5

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine

Cat. No.: B2616402
CAS No.: 1396887-50-5
M. Wt: 361.5
InChI Key: AJUURHFDEKVEBY-UHFFFAOYSA-N
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Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole derivative, followed by its attachment to the piperidine ring through a nucleophilic substitution reaction. The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and sulfonyl groups suggests possible interactions with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-phenylpiperidine
  • 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine

Uniqueness

Compared to similar compounds, 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine stands out due to the presence of both the dimethylphenyl and sulfonyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-14-5-6-19(11-15(14)2)25(23,24)21-9-7-18(8-10-21)13-22-17(4)12-16(3)20-22/h5-6,11-12,18H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUURHFDEKVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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